2,3,5,6-Tetramethyl-1,4-phenylenediamine
Overview
Description
2,3,5,6-Tetramethyl-1,4-phenylenediamine is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylenediamine, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its strong reducing properties and is commonly used in various industrial and scientific applications .
Mechanism of Action
Target of Action
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as 2,3,5,6-tetramethylbenzene-1,4-diamine, is primarily used as a monomer in the preparation of polyimide coatings for electronic applications . Its primary targets are the polyimide coatings that require passivation, dielectric properties for multichip modules, and stress relief layers in sensor applications .
Mode of Action
The compound interacts with its targets by integrating into the polyimide coatings. As a monomer, it contributes to the formation of the polymer chain during the polymerization process. This results in a coating that provides passivation, dielectric properties, and stress relief .
Biochemical Pathways
The compound is involved in the polymerization pathway where it forms polyimide coatings. The resulting coatings then play a crucial role in electronic applications, providing passivation, dielectric properties, and stress relief .
Result of Action
The result of the action of this compound is the formation of polyimide coatings. These coatings are used in electronic applications for IC passivation, as a dielectric for multichip modules, and as a stress relief layer in sensor applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants in the polymerization process. Proper storage conditions are also important to maintain the stability and efficacy of the compound. It should be stored under inert gas at 2–8 °C .
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetramethyl-1,4-phenylenediamine plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with enzymes such as cytochrome c oxidase, where it acts as an electron donor. This interaction is crucial in the electron transport chain, facilitating the reduction of cytochrome c . Additionally, this compound can interact with other proteins and biomolecules, influencing their redox states and activity.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways by modulating the redox state of key signaling molecules. This compound can affect gene expression by altering the activity of transcription factors that are sensitive to redox changes. Furthermore, this compound impacts cellular metabolism by participating in redox reactions that are essential for energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electron donor, reducing cytochrome c and other redox-active proteins. This reduction process is essential for the continuation of the electron transport chain, ultimately leading to ATP production. Additionally, this compound can inhibit or activate enzymes depending on the redox state of the cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but is sensitive to light and air, which can lead to degradation . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in redox balance and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production. At high doses, it may cause toxic effects, including oxidative stress and damage to cellular components . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome c oxidase, facilitating electron transfer and contributing to the maintenance of the cellular redox state. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its role in redox reactions and its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the mitochondria, where it participates in the electron transport chain. Targeting signals and post-translational modifications may direct the compound to specific compartments, ensuring its proper function in cellular metabolism and redox regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethyl-1,4-phenylenediamine can be synthesized through the nitration of 2,3,5,6-tetramethylbenzene followed by reduction.
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of suitable catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Derivatives with different functional groups attached to the amine groups.
Scientific Research Applications
2,3,5,6-Tetramethyl-1,4-phenylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Comparison with Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine is unique due to the presence of four methyl groups, which enhance its reducing properties and stability. Similar compounds include:
1,4-Phenylenediamine: Lacks the methyl groups, resulting in different chemical properties.
2,5-Dimethyl-1,4-phenylenediamine: Contains only two methyl groups, leading to lower reducing power.
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Has methyl groups on the nitrogen atoms, affecting its reactivity and applications.
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953139 | |
Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-87-2, 76411-92-2 | |
Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaminodurene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethyl-p-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3102-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,5,6-tetramethyl-1,4-phenylenediamine?
A1: The molecular formula of this compound is C10H16N2. Its molecular weight is 164.25 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques are employed to characterize TMPD. These include: * NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR are used to confirm the chemical structure and determine component ratios in polymers containing TMPD. [, , ]* FTIR Spectroscopy: FTIR analysis is used to confirm the chemical structure, identify specific chemical interactions, and assess the degree of imidization in polyimide films. [, , , ] * UV-Visible Spectroscopy: UV-Vis spectroscopy helps analyze the electronic transitions and optical properties of TMPD-containing materials. []
Q3: How does this compound influence the properties of polyimides?
A3: TMPD is frequently incorporated into polyimides to modify their properties. * Gas Permeability: The presence of TMPD generally increases the gas permeability of polyimides, particularly for CO2 and CH4. This is attributed to the steric hindrance caused by the methyl substituents, which disrupts chain packing and increases free volume. [, , , ]* Plasticization Resistance: TMPD can influence the plasticization resistance of polyimides. While it can enhance resistance to CO2 plasticization, it may exhibit lower resistance to H2S. This behavior is linked to differences in gas sorption mechanisms and interactions with the polymer matrix. [] * Optical Properties: TMPD-containing polyimides can exhibit unique optical properties. For instance, they can display fluorescence, which can be correlated to specific chemical interactions and used for sensing applications. []
Q4: How does thermal treatment affect materials containing this compound?
A4: Thermal treatment can significantly alter the properties of materials containing TMPD.* Free Volume: Annealing TMPD-containing polyimides can reduce both the size and number of free volume elements within the material. This reduction is often observed alongside a decrease in gas permeability. [] * Charge Transfer Complexes: Thermal treatment, especially at higher temperatures, can promote the formation of charge transfer complexes in TMPD-containing polymers. These complexes can impact both fluorescence and gas transport properties. []* Decomposition: Depending on the specific polymer structure and thermal conditions, the TMPD unit itself can undergo thermal decomposition. This has been exploited to create porous membranes with controlled pore sizes. []
Q5: Have computational methods been used to study this compound-containing materials?
A6: Yes, molecular dynamics (MD) simulations have been employed to investigate the structural features of polyimides containing TMPD. These simulations provide insights into cohesive energies, solubility parameters, chain conformations, and free volume characteristics, which are crucial for understanding gas separation performance. []
Q6: How does the structure of this compound relate to its properties?
A7: The four methyl groups on the phenylenediamine core in TMPD play a crucial role in its behavior:* Steric Hindrance: The methyl groups introduce significant steric hindrance, which disrupts the packing efficiency of polymer chains, leading to increased free volume and influencing gas transport properties. [, ]* Electron-Donating Effect: The methyl groups are weakly electron-donating, which can affect the electronic properties of TMPD and its interactions with other molecules.
Q7: How stable is this compound under different conditions?
A8: The stability of TMPD is influenced by the environment and surrounding molecules. While relatively stable in many polyimide matrices, it can undergo decomposition under specific thermal conditions. []
Q8: Are there environmental concerns related to this compound?
A8: While the provided research primarily focuses on material science applications, it is crucial to consider the environmental impact of any chemical compound. Further research is needed to assess the ecotoxicological effects and potential environmental risks associated with TMPD and its degradation products.
Q9: Are there alternative compounds to this compound for similar applications?
A9: Yes, there are other diamine monomers used in polyimide synthesis, each with its own set of properties. Some examples mentioned in the research include:
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